molecular formula C11H10ClN5O B8433548 2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile

2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile

Cat. No. B8433548
M. Wt: 263.68 g/mol
InChI Key: XGPAJBOIUMVIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile is a useful research compound. Its molecular formula is C11H10ClN5O and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Chloro-2-morpholinopyrimidin-4-yl)malononitrile

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

2-(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)propanedinitrile

InChI

InChI=1S/C11H10ClN5O/c12-10-5-9(8(6-13)7-14)15-11(16-10)17-1-3-18-4-2-17/h5,8H,1-4H2

InChI Key

XGPAJBOIUMVIQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)C(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of malononitrile (277 mg, 4.2 mmol) in THF cooled to 0° C., sodium hydride (189 mg, 4.7 mmol) was added. When the evolution of gas ceased, 4,6-dichloro-2-morpholinopyrimidine (1aa) (500 mg, 2.1 mmol) was added to the reaction mixture, followed by Pd(PPh3)4. The resulting suspension was refluxed at 80° C. overnight. The mixture was treated with aq. 2M NaOH (10 mL) and stirred for 15 min. The organic layer was discharged and the aqueous was acidified with aq. 2M HCl and extracted with ethyl acetate, yielding 2-(6-chloro-2-morpholinopyrimidin-4-yl)malononitrile (2aa) (617 mg) after drying and solvent evaporation.
Quantity
277 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.